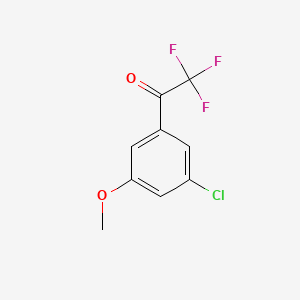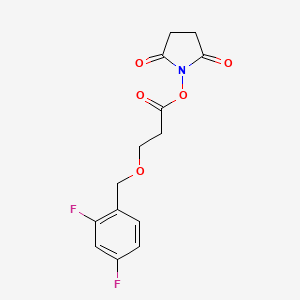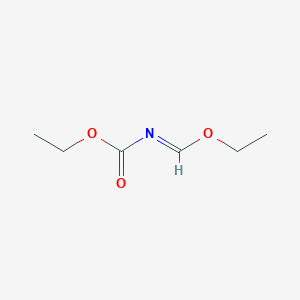
Ethyl N-(ethoxycarbonyl)formimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(ethoxycarbonyl)formimidate is an organic compound with the molecular formula C6H11NO3. It is a nitrogen-containing compound that serves as a building block in organic synthesis. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-(ethoxycarbonyl)formimidate can be synthesized through the reaction of ethyl formimidate with ethyl chloroformate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
HC(=NH)OC2H5 + ClCOOC2H5→C6H11NO3 + HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as copper or silver can enhance the reaction efficiency and reduce the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(ethoxycarbonyl)formimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form ethyl formate and formamidine.
Condensation: It can react with amines to form amidines.
Cyclization: It participates in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Condensation: Amines, often under mild heating.
Cyclization: Catalysts such as copper or silver, and sometimes under reflux conditions.
Major Products
Hydrolysis: Ethyl formate and formamidine.
Condensation: Various amidines depending on the amine used.
Cyclization: Heterocyclic compounds like imidazoles and triazines.
Aplicaciones Científicas De Investigación
Ethyl N-(ethoxycarbonyl)formimidate is used in various scientific research applications:
Chemistry: As a building block for synthesizing heterocyclic compounds and other nitrogen-containing molecules.
Biology: In the synthesis of biologically active molecules, such as nucleoside analogs.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including antiviral and antifungal agents.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl N-(ethoxycarbonyl)formimidate involves its reactivity with nucleophiles. The compound’s formimidate group is highly reactive, allowing it to form stable intermediates with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the formimidate group acts as a key intermediate in forming new bonds and structures.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl formimidate
- Methyl N-(ethoxycarbonyl)formimidate
- Ethyl N-(carbamoyl)formimidate
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its ethoxycarbonyl group provides additional stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
ethyl (1E)-N-ethoxycarbonylmethanimidate |
InChI |
InChI=1S/C6H11NO3/c1-3-9-5-7-6(8)10-4-2/h5H,3-4H2,1-2H3/b7-5+ |
Clave InChI |
GFZDPFFFELGNRG-FNORWQNLSA-N |
SMILES isomérico |
CCO/C=N/C(=O)OCC |
SMILES canónico |
CCOC=NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)
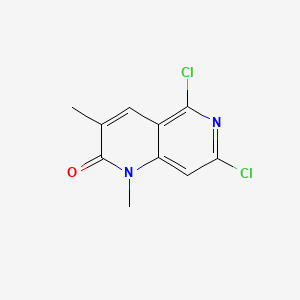
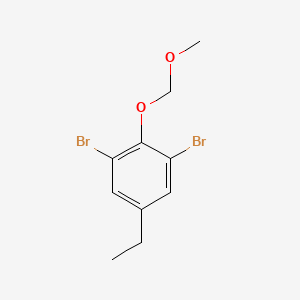
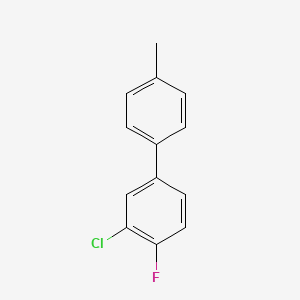

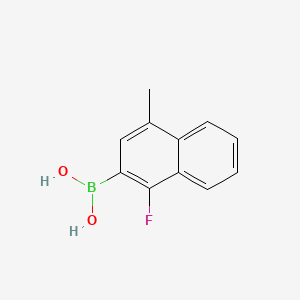
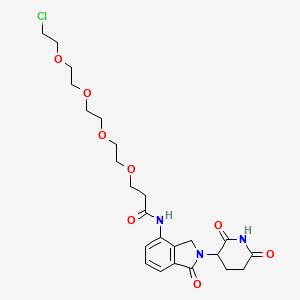
![N-[(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14770164.png)
